4H-1,2,4-Triazole-3,4-diamine

Beschreibung

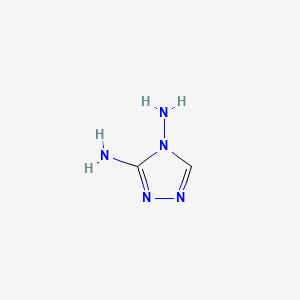

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,4-triazole-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N5/c3-2-6-5-1-7(2)4/h1H,4H2,(H2,3,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVICLQXCPOEFTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(N1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60959060 | |

| Record name | 5-Imino-1,5-dihydro-4H-1,2,4-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38104-45-9 | |

| Record name | 5-Imino-1,5-dihydro-4H-1,2,4-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4h 1,2,4 Triazole 3,4 Diamine and Its Derivatives

Established Synthetic Routes to the Core 4H-1,2,4-Triazole-3,4-diamine Scaffold

The foundational structure of this compound can be assembled through several reliable synthetic pathways. These methods, primarily involving cyclization and condensation reactions, form the bedrock of its synthesis.

Cyclization Reactions Involving Nitrogen and Carbon Precursors

The construction of the 1,2,4-triazole (B32235) ring is frequently accomplished through the cyclization of precursors that provide the necessary nitrogen and carbon atoms. A common approach involves the reaction of hydrazine (B178648) derivatives with a carbon source. For instance, the cyclization of hydrazine hydrate (B1144303) with cyanamide (B42294) under basic conditions is a known method to form the triazole core. vulcanchem.com Microwave-assisted versions of this cyclocondensation have been shown to significantly reduce reaction times from 24 hours to under 2 hours, with yields exceeding 85%. vulcanchem.com

Another strategy involves the cyclization of amidrazones. Amidrazones can be oxidatively cyclized with aldehydes, a process catalyzed by agents like ceric ammonium (B1175870) nitrate (B79036) in environmentally benign solvents such as polyethylene (B3416737) glycol, to yield 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org Similarly, trifluoromethylated amidrazones, synthesized from N-aryl-2,2,2-trifluoroacetimidoyl chloride derivatives and hydrazine hydrate, can undergo nucleophilic intramolecular cyclization with 2,2,2-trifluoroacetic anhydride (B1165640) to produce aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles. organic-chemistry.org

The synthesis of bis-1,2,4-triazole derivatives has also been reported. For example, 2,2'-terephthaloylbis(hydrazinecarbothioamide), derived from terephthalohydrazide and ammonium thiocyanate, can be reacted with hydrazine hydrate to yield 5,5'-(1,4-phenylene)bis(this compound). researchgate.net Furthermore, energetic compounds incorporating the 1,2,4-triazole ring have been synthesized through the cyclization of diaminoguanidine (B1197381) monohydrochloride with 5-nitro-2H-1,2,3-triazole-4-carboxylic acid in the presence of phosphorus pentoxide and phosphoric acid. bohrium.com

| Starting Materials | Reagents/Conditions | Product | Reference |

| Hydrazine hydrate, Cyanamide | NaOH, Microwave | This compound | vulcanchem.com |

| Amidrazones, Aldehydes | Ceric ammonium nitrate, Polyethylene glycol | 3,4,5-Trisubstituted 1,2,4-triazoles | organic-chemistry.org |

| 2,2'-Terephthaloylbis(hydrazinecarbothioamide) | Hydrazine hydrate | 5,5'-(1,4-Phenylene)bis(this compound) | researchgate.net |

| Diaminoguanidine monohydrochloride, 5-Nitro-2H-1,2,3-triazole-4-carboxylic acid | P₂O₅, H₃PO₄ | 5-(5-Nitro-2H-1,2,3-triazol-4-yl)-4H-1,2,4-triazole-3,4-diamine | bohrium.com |

Condensation Reactions in this compound Synthesis

Condensation reactions are pivotal in both the formation of the triazole ring and its subsequent derivatization. The Pellizzari reaction, a classic method, involves the condensation of an amide with an acyl hydrazide to form 1,2,4-triazole derivatives. scispace.com

A prevalent application of condensation is the formation of Schiff bases. The primary amino groups of this compound and its thione analogue readily condense with aldehydes or ketones. vulcanchem.comdergipark.org.tr For example, 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione reacts with various benzaldehydes to yield new Schiff base derivatives. dergipark.org.tr Similarly, a Schiff base derivative of 4H-1,2,4-triazole-3,5-diamine has been synthesized through condensation with o-vanillin. centralasianstudies.org These reactions are valuable for introducing a wide array of functional groups onto the triazole scaffold. vulcanchem.com

The synthesis of fused triazole systems also relies on condensation reactions. For instance, 5-(substituted phenyl)- vulcanchem.combohrium.comtriazol-3,4-diamines can be prepared from 2-amino-5-(substituted phenyl)-1,3,4-oxadiazole derivatives and hydrazine hydrate. heteroletters.org These diamines can then react with acids like phenoxyacetic acid to afford substituted triazolo-triazoles. heteroletters.org

| Triazole Precursor | Condensation Partner | Product Type | Reference |

| Amide and Acyl hydrazide | - | 1,2,4-Triazole derivative | scispace.com |

| 3,4-Diamino-1H-1,2,4-triazole-5(4H)-thione | Benzaldehydes | Schiff base | dergipark.org.tr |

| 4H-1,2,4-Triazole-3,5-diamine | o-Vanillin | Schiff base | centralasianstudies.org |

| 5-(Substituted phenyl)- vulcanchem.combohrium.comtriazol-3,4-diamines | Phenoxyacetic acid | Triazolo-triazole | heteroletters.org |

Multi-Component Reactions for Diverse Derivatization

Multi-component reactions (MCRs) offer an efficient pathway to construct complex molecular architectures in a single step, providing access to a diverse range of this compound derivatives.

A three-component reaction of 3-amino-1,2,4-triazole, an aldehyde, and ethyl cyanoacetate (B8463686) can yield dihydro- vulcanchem.combohrium.comtriazolo[1,5-a]pyrimidines. frontiersin.orgpreprints.org This reaction can be performed under solvent-free conditions at room temperature using a recyclable poly-melamine formaldehyde (B43269) catalyst. frontiersin.org Another three-component approach involves the reaction of 3-amino-1H-1,2,4-triazole derivatives with acetaldehyde (B116499) and a β-keto ester in water under microwave irradiation to regioselectively form 4,7-dihydro vulcanchem.combohrium.com-triazolo[1,5-a]pyrimidines. rsc.org

A four-component reaction has also been developed, where 1H-1,2,4-triazol-3-amine, aldehydes, active methylene (B1212753) compounds, and diethyl acetylenedicarboxylate (B1228247) are reacted in water under microwave irradiation. frontiersin.orgpreprints.org This method produces 1,2,4-triazole-tagged 1,4-dihydropyridine (B1200194) derivatives in excellent yields. frontiersin.orgpreprints.org Furthermore, an oxidant- and metal-free three-component condensation of isothiocyanates, amidines, and hydrazines has been reported for the synthesis of fully substituted 1H-1,2,4-triazol-3-amines. isres.org

Advanced Synthetic Strategies for Functionalized this compound Derivatives

To access more complex and functionalized derivatives, advanced synthetic methods, including transition metal-catalyzed cross-coupling and oxidative cyclization, are employed.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with palladium and copper, is a powerful tool for the C-H functionalization and cross-coupling of triazole rings. rsc.org The Suzuki cross-coupling reaction has been successfully utilized to synthesize new derivatives of 4-alkyl-3,5-diaryl-4H-1,2,4-triazole. nih.govmdpi.com This methodology involves the preparation of bromine-containing 4-alkyl-4H-1,2,4-triazoles, which are then coupled with various boronic acids in the presence of a palladium catalyst. nih.govmdpi.com

Copper-catalyzed reactions are also prominent. A copper-catalyzed three-component reaction of dioxazolones, acetylenes, and amines can produce N-acyl amidines, which are precursors to triazoles. beilstein-journals.org Another copper-catalyzed method provides 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions in the presence of air. organic-chemistry.org Furthermore, catalyst-controlled regioselective [3+2] cycloaddition of isocyanides with diazonium salts, using either silver(I) or copper(II) catalysts, allows for the synthesis of 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles, respectively. isres.org

| Reaction Type | Catalyst | Substrates | Product Type | Reference |

| Suzuki Cross-Coupling | Palladium | Bromo-4-alkyl-4H-1,2,4-triazoles, Boronic acids | 4-Alkyl-3,5-diaryl-4H-1,2,4-triazoles | nih.govmdpi.com |

| Oxidative Coupling | Copper | Amidines, Trialkylamines/DMF/DMSO | 1,3-Disubstituted 1,2,4-triazoles | isres.org |

| [3+2] Cycloaddition | Silver(I) or Copper(II) | Isocyanides, Diazonium salts | Regioselective 1,2,4-triazoles | isres.org |

| N-Acyl Nitrene Insertion | Copper(II) | Dioxazolones, N-iminoquinolinium ylides | Polycyclic 1,2,4-triazoles | beilstein-journals.org |

Oxidative Cyclization Methodologies

Oxidative cyclization provides a direct route to form the triazole ring or fused heterocyclic systems containing the triazole moiety. An iodine-mediated oxidative cyclization of trifluoroacetimidohydrazides, using DMF as a carbon source, has been developed for the metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles. isres.org

In the synthesis of fused systems, an oxidative cyclization of thiol-containing triazolium salts in DMSO has been observed to form charged N-substituted heteroaromatic compounds. nih.gov A newer protocol for preparing benzo organic-chemistry.orgbohrium.comthiazolo[2,3-c] vulcanchem.combohrium.comtriazoles involves the oxidation of a mercaptophenyl moiety to its disulfide, followed by an intramolecular C-H bond functionalization to enable ring closure. nih.gov Additionally, substituted semicarbazones can undergo oxidative cyclization to yield 2-amino-5-(substituted phenyl)-1,3,4-oxadiazole derivatives, which are key intermediates for synthesizing 5-(substituted phenyl)- vulcanchem.combohrium.comtriazol-3,4-diamines. heteroletters.org

Microwave-Assisted and Green Chemistry Approaches

The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to the synthesis of 1,2,4-triazole derivatives. pnrjournal.com Microwave-assisted organic synthesis, a key tool in green chemistry, has emerged as a powerful technique for the rapid and efficient production of these compounds. pnrjournal.comrsc.org This method offers several advantages over conventional heating, including significantly reduced reaction times, higher yields, and often, the elimination of hazardous solvents. pnrjournal.com

Microwave irradiation accelerates chemical reactions by utilizing the ability of polar molecules to convert electromagnetic energy into heat. pnrjournal.com This direct heating of the reaction mixture can lead to dramatic rate enhancements. For instance, the synthesis of this compound through the hydrazine-based cyclization of cyanamide can be accomplished in under two hours with yields exceeding 85% using microwave assistance, a substantial improvement over the 24 hours required by conventional methods. vulcanchem.com

The synergy between microwave technology and green chemistry principles is further exemplified in the synthesis of various 3,4,5-trisubstituted 1,2,4-triazoles. One-pot syntheses, which reduce waste by minimizing purification steps, have been developed using microwave-induced cyclodehydration of secondary amides and hydrazides. organic-chemistry.orgisres.org Furthermore, the use of recyclable reaction media like polyethylene glycol in the ceric ammonium nitrate-catalyzed oxidative cyclization of amidrazones and aldehydes highlights an environmentally benign approach to N-fused 1,2,4-triazoles. organic-chemistry.org Researchers have also explored metal-free oxidative cyclization reactions, using renewable resources like D-glucose as a C1 synthon, to produce trifluoromethyl-1,2,4-triazoles under mild conditions. isres.org

The following table summarizes key findings in microwave-assisted and green chemistry syntheses of 1,2,4-triazole derivatives.

| Reactants | Method | Key Features | Product | Reference |

| Hydrazine hydrate, Cyanamide | Microwave-assisted cyclocondensation | Reaction time < 2 hours, Yield > 85% | This compound | vulcanchem.com |

| Secondary amides, Hydrazides | Microwave-induced cyclodehydration | One-pot synthesis | 3,4,5-Trisubstituted 1,2,4-triazoles | organic-chemistry.orgisres.org |

| Amidrazones, Aldehydes | Ceric ammonium nitrate catalysis in PEG | Environmentally benign, recyclable reaction medium | 3,4,5-Trisubstituted and N-fused 1,2,4-triazoles | organic-chemistry.org |

| Trifluoroacetimidohydrazides, D-glucose | Metal-free oxidative cyclization | Use of renewable C1 synthon, mild conditions | 3-Trifluoromethyl-1,2,4-triazoles | isres.org |

| 2-Methyl-3-[4-amino-5-mercapto-4H-[1,2,4]triazol-3-yl]-1H-indole, Aldehydes | Microwave irradiation with catalytic HCl in DMF | Rapid condensation | 4-Arylideneamino-[1,2,4]triazole Schiff's base derivatives | nih.gov |

Synthesis of Polycyclic and Fused Systems Containing this compound Motifs

The construction of polycyclic and fused heterocyclic systems containing the this compound core has garnered significant attention, leading to novel compounds with unique properties. These complex structures are often synthesized by building upon the pre-formed triazole ring.

One common strategy involves the reaction of a bis-1,2,4-triazole derivative with other reagents to form fused rings. For example, 5,5'-(1,4-phenylene)bis(this compound) can be reacted with aldehydes to yield Schiff base derivatives. researchgate.netresearchgate.net These Schiff bases can then undergo further cyclization with glacial acetic acid to produce 1-(1H- pnrjournal.comvulcanchem.comresearchgate.nettriazolo[4,3-b] pnrjournal.comvulcanchem.comresearchgate.nettriazol-5-yl)-4-(3H- pnrjournal.comvulcanchem.comresearchgate.nettriazolo[4,3-b] pnrjournal.comvulcanchem.comresearchgate.nettriazol-6-yl)benzene derivatives. researchgate.netresearchgate.net This multi-step process demonstrates the versatility of the diamino-triazole moiety as a scaffold for creating larger, more complex fused systems. researchgate.netresearchgate.net

Another approach involves the synthesis of fused triazole systems from related triazole precursors. For instance, 3,6-diamino-1H- pnrjournal.comvulcanchem.comresearchgate.nettriazolo[4,3-b] pnrjournal.comvulcanchem.comresearchgate.nettriazole and its energetic salts have been synthesized from 3-amino-5-hydrazino-1,2,4-triazole dihydrochloride (B599025) and cyanogen (B1215507) bromide. rsc.org This method highlights the construction of a fused triazole-triazole backbone.

The synthesis of triazolo[1,5-a] vulcanchem.comorganic-chemistry.orgresearchgate.nettriazine derivatives represents another important class of fused systems. The reaction of 1-guanyl-1,2,4-triazole with trichloroacetonitrile (B146778) can lead to either a diamine or a triazolo[1,5-a] vulcanchem.comorganic-chemistry.orgresearchgate.nettriazine, depending on the solvent used. nih.gov This solvent-dependent reaction pathway provides a level of control in the synthesis of these fused heterocycles. nih.gov

The following table details examples of the synthesis of polycyclic and fused systems incorporating the 1,2,4-triazole structure.

| Starting Material | Reagents | Product | Key Transformation | Reference |

| 5,5'-(1,4-Phenylene)bis(this compound) | Aldehydes, Glacial Acetic Acid | 1-(1H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-5-yl)-4-(3H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-6-yl)benzene | Schiff base formation followed by cyclization | researchgate.netresearchgate.net |

| 3-Amino-5-hydrazino-1,2,4-triazole dihydrochloride | Cyanogen Bromide | 3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole | Fused triazole-triazole ring formation | rsc.org |

| 1-Guanyl-1,2,4-triazole | Trichloroacetonitrile | 2-Phenyl-1,2,4-triazolo[1,5-a][1,3,5]triazin-5,7-diamine or 7-Amino-2-phenyl-5-trichloromethyl-1,2,4-triazolo[1,5-a][1,3,5]triazine | Solvent-dependent cyclization | nih.gov |

| Chlorinated azobis-1,2,4-triazole/bi-1,2,4-triazole | DNAZ or DFAZ | Triazolyl polycyclic compounds | Nucleophilic substitution to introduce azetidine (B1206935) structure | nih.gov |

| 2-Methyl-3-[4-(arylideneamino)-5-mercapto-4H-[1,2,4]triazol-3-yl]-1H-indoles | Bromine | 3-(2-Methyl-1H-indol-3-yl)-6-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles | Oxidative cyclization | nih.gov |

Chemical Reactivity and Transformation Pathways of 4h 1,2,4 Triazole 3,4 Diamine

Amination and Amidation Reactions of the Triazole Core

The amino groups of 4H-1,2,4-triazole-3,4-diamine can undergo acylation reactions with acyl hydrazides to form N-acyl derivatives. This transformation is a key step in the synthesis of more complex heterocyclic systems. For instance, the reaction with formic hydrazide in the presence of a thiophile like mercury(II) acetate (B1210297) can lead to the formation of triazolyl-amines. scispace.com This reaction proceeds through the formation of an acyl hydrazide adduct, which then cyclizes. scispace.com The substituents on the triazole ring can influence the regioselectivity of the cyclization. scispace.com

Furthermore, the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles can be achieved from secondary amides and hydrazides through a one-pot reaction involving triflic anhydride (B1165640) activation followed by microwave-induced cyclodehydration. organic-chemistry.org

Formation of Schiff Bases and Related Imines from the Diamine Functionality

The diamine functionality of this compound readily undergoes condensation reactions with various aldehydes and ketones to form Schiff bases, which contain an imine or azomethine group (-C=N-). dergipark.org.trnih.gov These reactions are fundamental in creating a wide array of derivatives with potential applications in medicinal chemistry and materials science.

The reaction typically involves refluxing the triazole with an appropriate aldehyde in a suitable solvent, sometimes in the presence of a catalytic amount of acid. nepjol.infoutar.edu.my Aromatic aldehydes are often used, leading to the formation of stable, conjugated Schiff bases. dergipark.org.tr For example, new Schiff bases have been synthesized by reacting 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione with various aldehydes. dergipark.org.trdergipark.org.tr Similarly, Schiff base derivatives have been prepared from the condensation of 4H-1,2,4-triazole-3,5-diamine with o-vanillin. centralasianstudies.org

The formation of these imines is a versatile method for introducing a variety of functional groups onto the triazole scaffold, thereby modifying its chemical and physical properties.

Table 1: Examples of Schiff Base Synthesis from this compound Derivatives

| Triazole Reactant | Aldehyde/Ketone Reactant | Resulting Schiff Base Type | Reference |

| 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione | Various aromatic aldehydes | New Schiff bases | dergipark.org.trdergipark.org.tr |

| 4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol | Aromatic aldehydes | Amino-substituted Schiff bases | nepjol.info |

| 4H-1,2,4-triazole-3,5-diamine | o-vanillin | Schiff base derivative | centralasianstudies.org |

| 4-amino-5-substituted-4H-1,2,4-triazol-3-thiols | Aromatic aldehydes | 1,2,4-triazole (B32235) Schiff bases | utar.edu.my |

Nucleophilic and Electrophilic Substitution Reactions on the Triazole Ring

The 1,2,4-triazole ring is an aromatic system that can participate in both nucleophilic and electrophilic substitution reactions. The presence of three nitrogen atoms makes the ring electron-deficient, which generally favors nucleophilic substitution on the carbon atoms. nih.gov Conversely, the nitrogen atoms themselves are susceptible to electrophilic attack. nih.govgoogle.com

Electrophilic Substitution: Due to the high electron density on the nitrogen atoms, electrophilic substitution typically occurs at these positions. nih.gov

Nucleophilic Substitution: The carbon atoms of the triazole ring are attached to electronegative nitrogen atoms, making them π-deficient and thus susceptible to attack by nucleophiles under mild conditions. nih.gov For instance, nucleophilic substitution can occur on the triazole ring where a nucleophile replaces a substituent. The presence of electron-withdrawing groups on the ring can further activate it towards nucleophilic attack.

Cycloaddition Reactions and Fused Heterocycle Formation

4H-1,2,4-triazole derivatives can participate in cycloaddition reactions to form fused heterocyclic systems. These reactions are powerful tools for constructing complex polycyclic molecules.

One notable example is the [3+2] cycloaddition reaction. This type of reaction can be used to synthesize various triazole derivatives. For instance, a copper-enabled three-component [3+2] annulation reaction of nitriles, 2-diazoacetonitriles, and aryldiazonium salts has been used to regioselectively synthesize 1-aryl-5-cyano-1,2,4-triazoles. isres.org Another approach involves a formal [3+2] cycloaddition of N-methylimidazole with hydrazonoyl chlorides, which proceeds via C-N bond cleavage to yield 1,3-disubstituted-1H-1,2,4-triazoles. isres.org

Derivatives of 1,2,4-triazole-3,5-dione, such as 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD), are known to act as azadienophiles in Diels-Alder reactions. acgpubs.org These reactions lead to the formation of bicyclic urazoles. acgpubs.org

Furthermore, fused triazole systems can be synthesized through intramolecular cyclization. For example, 3,6-diamino-1H- nepjol.infoCurrent time information in Bangalore, IN.vulcanchem.comtriazolo[4,3-b] nepjol.infoCurrent time information in Bangalore, IN.vulcanchem.comtriazole is synthesized from 3-amino-5-hydrazino-1,2,4-triazole dihydrochloride (B599025) and cyanogen (B1215507) bromide. nsf.gov

Metal Complexation Chemistry of this compound as a Ligand

The nitrogen atoms of the triazole ring and the exocyclic amino groups in this compound make it an excellent ligand for coordinating with metal ions. It can act as a monodentate or a bidentate ligand, forming stable complexes with various transition metals. researchgate.net

The coordination chemistry of triazole derivatives is extensive. For example, this compound can act as a bidentate ligand, coordinating to a metal ion through both nitrogen atoms. iucr.org Complexes of Co(II), Ni(II), Cu(II), and Zn(II) have been synthesized with Schiff base derivatives of 4H-1,2,4-triazole-3,5-diamine. centralasianstudies.org In these complexes, the geometry can vary, with Co(II) complexes often adopting a tetrahedral geometry and Cu(II) complexes a square planar geometry. centralasianstudies.org

The triazole core itself can act as a ligand for transition metals like Cu(II) and Fe(III), forming complexes with applications in various fields. The coordination can lead to the formation of mononuclear, oligonuclear, or polynuclear metal coordination compounds.

Table 2: Examples of Metal Complexes with this compound and its Derivatives

| Metal Ion | Ligand | Proposed Geometry | Reference |

| Co(II) | Schiff base of 4H-1,2,4-triazole-3,5-diamine | Tetrahedral | centralasianstudies.org |

| Cu(II) | Schiff base of 4H-1,2,4-triazole-3,5-diamine | Square Planar | centralasianstudies.org |

| Co(III) | 4H-1,2,4-triazole | Distorted Octahedral | iucr.org |

| Mn(II), Co(II), Ni(II), Zn(II) | 3,4-diamino-1,2,4-triazole | Penta-nuclear units | researchgate.net |

| Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral/Square Planar (Cu(II)) | nih.gov |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 4H-1,2,4-Triazole-3,4-diamine. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

Proton (¹H) NMR spectroscopy of 4H-1,2,4-triazole derivatives reveals characteristic signals for the amine (NH₂) and triazole ring protons. In a study of a compound synthesized from 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) and hydrazine (B178648) hydrate (B1144303), the resulting 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione displayed two distinct singlets for the two NH₂ group protons at δ 5.23 (C-NH₂) and δ 5.95 ppm (N-NH₂) in DMSO-d₆. dergipark.org.tr Another investigation of a similar triazole derivative also reported broad singlets for the amine protons. dtic.mil

The chemical shifts of these protons are sensitive to their electronic environment. For instance, in Schiff bases derived from 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione, the NH₂ moieties on the triazole ring were observed to shift downfield to a range of δ 5.95-5.62 ppm compared to the starting material. dergipark.org.tr The specific chemical shifts can vary depending on the solvent and the presence of other functional groups in the molecule.

Table 1: Selected ¹H NMR Chemical Shifts for 4H-1,2,4-Triazole Derivatives

| Functional Group | Chemical Shift (δ, ppm) | Solvent | Reference |

| C-NH₂ | 5.23 | DMSO-d₆ | dergipark.org.tr |

| N-NH₂ | 5.95 | DMSO-d₆ | dergipark.org.tr |

| NH (triazole ring) | 12.42 | DMSO-d₆ | dergipark.org.tr |

| NH₂ (on triazole ring of Schiff base) | 5.62 - 5.95 | DMSO-d₆ | dergipark.org.tr |

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms in the triazole ring are particularly diagnostic. For 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione, the C=N carbon of the triazole ring shows a signal at 152.75 ppm, while the C=S carbon resonates at 163.87 ppm in DMSO-d₆. dergipark.org.tr

In other substituted 4H-1,2,4-triazole derivatives, the triazole ring carbons (C3 and C5) typically appear in the range of δ 145-160 ppm. pensoft.netnepjol.info For example, in a series of N-substituted triazoles, the triazole carbons were observed at approximately 155.2 and 156.9 ppm. pensoft.net The exact positions of these signals are influenced by the nature of the substituents attached to the triazole ring.

Table 2: Selected ¹³C NMR Chemical Shifts for 4H-1,2,4-Triazole Derivatives

| Carbon Atom | Chemical Shift (δ, ppm) | Solvent | Reference |

| C=N (triazole ring) | 152.75 | DMSO-d₆ | dergipark.org.tr |

| C=S | 163.87 | DMSO-d₆ | dergipark.org.tr |

| Triazole C3/C5 | 148.42 - 155.33 | DMSO-d₆ | dergipark.org.tr |

| Triazole C3/C5 | ~155.2, ~156.9 | DMSO-d₆ | pensoft.net |

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful methods for establishing the connectivity between protons and carbons in the molecule. While specific 2D NMR data for the parent this compound is not extensively detailed in the provided search results, the principles of these techniques are broadly applicable.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound and its derivatives is characterized by distinct absorption bands corresponding to the N-H, C=N, and C-N bonds. The N-H stretching vibrations of the amino groups typically appear as strong, broad bands in the region of 3100-3400 cm⁻¹. dergipark.org.trorientjchem.org For instance, in 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione, the NH₂/NH stretching vibrations are observed at 3385, 3297, and 3182 cm⁻¹. dergipark.org.tr In a cadmium complex with 5-methyl-4H-1,2,4-triazole-3,4-diamine, the asymmetric and symmetric NH₂ stretches were found at 3317 and 3240 cm⁻¹, respectively. orientjchem.org

The C=N stretching vibration of the triazole ring is another key diagnostic peak, typically found in the range of 1600-1650 cm⁻¹. dergipark.org.trorientjchem.org The C-N stretching vibrations usually appear at lower wavenumbers. The presence of these characteristic bands in the FT-IR spectrum provides strong evidence for the 1,2,4-triazole-diamine structure.

Table 3: Characteristic FT-IR Frequencies for 4H-1,2,4-Triazole Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| ν(NH₂/NH) | 3182 - 3416 | dergipark.org.trdtic.mil |

| ν(C=N) triazole | 1617 - 1697 | dergipark.org.trorientjchem.org |

| δ(NH₂) | ~1643 | orientjchem.org |

| ν(C-N) | ~1281 | orientjchem.org |

| ν(N-N) | ~1092 | orientjchem.org |

Raman spectroscopy complements FT-IR by providing information on the vibrational modes of a molecule. For triazole-based compounds, Raman spectra can be particularly useful for identifying the symmetric vibrations of the triazole ring and the vibrations of non-polar bonds. In a study of 3,4,5-triamino-1,2,4-triazole nitrate (B79036), Raman bands were observed for N-H stretching (3346, 3277, 3240 cm⁻¹), C=N stretching (1695, 1649 cm⁻¹), and various ring vibrations. dtic.mil

For a cadmium complex containing a triazole ligand, Raman spectroscopy identified the C=N vibrational mode of the triazole ring at 1663 cm⁻¹ and the NH₂ bending mode at 1631 cm⁻¹. acs.org The stretching modes of the triazole ring were observed at several frequencies, including 1490, 1416, 1054, 1047, and 1000 cm⁻¹. acs.org These data highlight the utility of Raman spectroscopy in confirming the presence and structural details of the triazole ring system.

Table 4: Selected Raman Shifts for Triazole Derivatives

| Vibrational Mode | Raman Shift (cm⁻¹) | Reference |

| ν(N-H) | 3173 - 3396 | dtic.milacs.org |

| ν(C=N) triazole | 1649 - 1695 | dtic.milacs.org |

| β(NH₂) | ~1631 | acs.org |

| Ring stretching | 1000 - 1579 | dtic.milacs.org |

| Ring bending | ~929 | acs.org |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a pivotal technique for determining the molecular weight and elucidating the fragmentation patterns of this compound and its derivatives. The electron ionization (EI) mass spectrum of 3,5-diamino-1,2,4-triazole, a related isomer, provides insight into the fragmentation behavior of such triazole systems. nist.gov For derivatives of 1,2,4-triazole (B32235), mass spectrometry reveals characteristic fragmentation pathways, often involving the sequential loss of neutral molecules. researchgate.net For instance, certain amino derivatives of 1,2,4-triazole exhibit a common fragment at an m/z value of 60. researchgate.net

In the analysis of Schiff base derivatives of 4H-1,2,4-triazole-3,5-diamine, mass spectrometry confirms the proposed molecular structures. For example, a Schiff base derivative, compound 4a, showed a molecular ion peak at m/z = 340, which corresponds to its molecular formula C₂₁H₁₆N₄O. researchgate.net The mass spectra of this series of compounds also displayed common fragments at m/z = 91, 113, and 160. researchgate.net Similarly, the ESI-MS spectrum of 4-amino-3-hydrazino-1,2,4-triazole, a precursor for some energetic materials, showed a peak at m/z 115.0, corresponding to the [C₂H₇N₆]⁺ ion. bibliotekanauki.pl

Table 1: Representative Mass Spectrometry Data for this compound and Related Compounds

| Compound | Ionization Method | Molecular Ion Peak (m/z) | Key Fragment Ions (m/z) | Reference(s) |

| 4-Amino-3-hydrazino-1,2,4-triazole | ESI+ | 115.0 [C₂H₇N₆]⁺ | - | bibliotekanauki.pl |

| Schiff Base Derivative (4a) | - | 340 [C₂₁H₁₆N₄O] | 160, 113, 91 | researchgate.net |

| Amino derivatives of 1,2,4-triazole | - | - | 60 | researchgate.net |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

Electronic spectroscopy, specifically UV-Visible (UV-Vis) spectroscopy, is employed to investigate the electronic transitions within this compound and its complexes. The UV-Vis spectra of 1,2,4-triazole derivatives typically exhibit absorption bands corresponding to π→π* and n→π* transitions. For instance, synthesized Schiff bases of 4-amino-5-(substituted phenyl)-4H-1,2,4-triazole-3-thione show absorbance maxima around 302-309 nm, which are attributed to π→π* transitions of the aromatic C=C and azomethine C=N groups within the triazole ring. nepjol.info Additional bands at higher wavelengths, such as 331 nm, are assigned to n→π* transitions associated with the non-bonding electrons of the nitrogen and sulfur atoms. nepjol.info

In studies of charge-transfer complexes involving 3,5-diamino-1,2,4-triazole (a structural isomer), new absorption bands appear in the visible region, indicating the formation of the complex. scirp.org For example, a complex with chloranilic acid showed a new band at approximately 524.5 nm in both ethanol (B145695) and methanol. scirp.org The electronic spectra of metal complexes of 1,2,4-triazole derivatives provide information about the coordination environment of the metal ion. For example, the pink, low-spin state of some iron(II)-triazole complexes is characterized by an absorption band around 534 nm (¹A₁ → ¹T₁ transition). ethz.ch

Table 2: UV-Vis Absorption Data for this compound Derivatives and Complexes

| Compound/Complex | Solvent | λmax (nm) | Assignment | Reference(s) |

| Schiff bases of 4-amino-5-(substituted phenyl)-4H-1,2,4-triazole-3-thione | DMSO | 302-309 | π→π* (C=C, C=N) | nepjol.info |

| Schiff bases of 4-amino-5-(substituted phenyl)-4H-1,2,4-triazole-3-thione | DMSO | 331 | n→π* (C=N, C=S) | nepjol.info |

| 3,5-Diamino-1,2,4-triazole with Chloranilic Acid | Ethanol/Methanol | 524.5 | Charge-Transfer Band | scirp.org |

| Iron(II)-triazole complex (low-spin) | - | ~534 | ¹A₁ → ¹T₁ | ethz.ch |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Studies have shown that 3,4-diamino-1,2,4-triazole can exist in two polymorphic modifications, which differ in the relative orientation of the molecules and the network of hydrogen bonds. rsc.org This technique has been crucial in characterizing the structures of various derivatives and coordination compounds of this compound.

For instance, the crystal structures of energetic compounds derived from this triazole, such as 5-(5-nitro-2H-1,2,3-triazol-4-yl)-4H-1,2,4-triazole-3,4-diamine, have been determined by single-crystal X-ray diffraction. sci-hub.sebohrium.com These analyses provide detailed information on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding, which are critical for understanding the stability and energetic properties of these materials. sci-hub.sebohrium.com In coordination complexes, X-ray diffraction reveals the geometry around the metal center and the coordination mode of the triazole ligand. For example, in several reported penta-nuclear metal complexes, 3,4-diamino-1,2,4-triazole acts as a bidentate ligand. icm.edu.pl The crystal structure of a cadmium complex, [Cd₃(L)₂(HL)₂(µ-Cl)₄Cl₄] where L is 5-methyl-4H-1,2,4-triazole-3,4-diamine, showed a distorted octahedral geometry for the cadmium atom. orientjchem.org

Table 3: Selected Crystallographic Data for 3,4-Diamino-1,2,4-triazole and a Derivative

| Compound | Crystal System | Space Group | Key Structural Features | Reference(s) |

| 3,4-Diamino-1,2,4-triazole | - | - | Exists in two polymorphic modifications with different hydrogen bonding patterns. | rsc.org |

| 5-(5-nitro-2H-1,2,3-triazol-4-yl)-4H-1,2,4-triazole-3,4-diamine | - | - | Structure determined, revealing details of bond lengths and intermolecular interactions. | sci-hub.sebohrium.com |

| Co₅(DATr)₁₂(H₂O)₆₁₀ | - | - | Penta-nuclear unit with DATr acting as a bi-dentate ligand. | icm.edu.pl |

| [Cd₃(L)₂(HL)₂(µ-Cl)₄Cl₄] | - | - | Distorted octahedral geometry at Cd; L = 5-methyl-4H-1,2,4-triazole-3,4-diamine. | orientjchem.org |

Elemental Compositional Analysis Techniques

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a synthesized compound. This analysis is crucial for verifying the empirical formula of newly prepared this compound derivatives and their complexes, ensuring their purity and confirming that the correct product has been obtained.

The calculated elemental percentages based on the proposed molecular formula are compared with the experimentally found values. For example, for a Schiff base derived from 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione (C₁₁H₁₄N₆S), the calculated percentages were C 50.36%, H 5.38%, N 32.04%, and S 12.22%, which were in close agreement with the found values of C 50.45%, H 5.42%, N 32.13%, and S 12.38%. dergipark.org.tr Similarly, for energetic salts of 3,4-diamino-triazole, elemental analysis is a standard characterization method used alongside spectroscopic techniques. rsc.org For a synthesized Hg(II) complex with a bis-Schiff base ligand derived from 1,2,4-triazole-3,5-diamine, the elemental analysis results supported a 1:2 metal-to-ligand ratio. arabjchem.org

Table 4: Elemental Analysis Data for a Derivative of 4H-1,2,4-Triazole

| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference(s) |

| Schiff Base Derivative | C₁₁H₁₄N₆S | C: 50.36, H: 5.38, N: 32.04, S: 12.22 | C: 50.45, H: 5.42, N: 32.13, S: 12.38 | dergipark.org.tr |

| 5-(5-nitro-2H-1,2,3-triazol-4-yl)-4H-1,2,4-triazole-3,4-diamine | C₄H₅N₉O₂ | C: 22.75, H: 2.39, N: 59.70 | C: 22.72, H: 2.38, N: 59.70 | sci-hub.se |

| 4-Amino-3-hydrazino-1,2,4-triazolium bis-dinitramide | C₂H₈N₁₂O₈ | C: 7.32, H: 2.44, N: 51.22 | C: 7.29, H: 2.52, N: 51.04 | bibliotekanauki.pl |

Computational and Theoretical Investigations of 4h 1,2,4 Triazole 3,4 Diamine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are a cornerstone in the theoretical analysis of 1,2,4-triazole (B32235) derivatives, offering a detailed view of their geometric and electronic properties. tubitak.gov.tr

Density Functional Theory (DFT) is a widely utilized computational method for optimizing the molecular geometry of triazole compounds. centralasianstudies.orgresearchgate.net By employing basis sets such as B3LYP/6-31+G(d,p) or B3LYP/6-311G, researchers can determine the most stable conformation of the molecule, which corresponds to the local minimum on the potential energy surface. centralasianstudies.orgresearchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are fundamental for understanding the molecule's three-dimensional structure. inorgchemres.org For instance, studies on related triazole derivatives have used DFT to confirm their optimized geometries. centralasianstudies.orgresearchgate.net The results from DFT calculations are often compared with experimental data from X-ray crystallography to validate the computational model. nih.gov

| Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-31+G(d,p) | Geometry Optimization, Energy Gap Analysis | centralasianstudies.org |

| B3LYP | 6-311G | Geometry Optimization | researchgate.net |

| B3LYP | aug-cc-pVDZ | Energy Difference Calculations | uni-muenchen.de |

| M06 | 6-311G(d,p) | Geometrical Parameters, HOMO-LUMO Energies | nih.gov |

Frontier Molecular Orbital (FMO) analysis is essential for understanding the chemical reactivity and electronic transitions of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ajchem-a.com The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap suggests higher stability and lower reactivity. semanticscholar.org For various triazole derivatives, FMO analysis has been conducted to predict their electronic behavior. nih.govmdpi.com For example, in one study on novel 1,2,4-triazole derivatives, the HOMO and LUMO energies were calculated to be -7.128 to -7.144 eV and -1.358 to -2.526 eV, respectively, resulting in energy gaps between 4.618 and 5.637 eV. nih.gov

| Compound Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Derivative 7a | -7.128 | -1.491 | 5.637 | nih.gov |

| Derivative 7b | -6.973 | -1.358 | 5.615 | nih.gov |

| Derivative 7c | -7.144 | -2.526 | 4.618 | nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in identifying the electrophilic and nucleophilic sites, which are crucial for predicting how a molecule will interact with other chemical species. isres.orgacs.org The MEP map uses a color scale to represent different potential values, where red typically indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue represents areas of low electron density (positive potential, prone to nucleophilic attack). acs.org Such analyses have been performed on various triazole compounds to understand their reactive sites and potential for intermolecular interactions. mdpi.comnajah.edu

Reaction Mechanism Studies and Transition State Analysis

Computational methods are also employed to investigate the mechanisms of chemical reactions involving 1,2,4-triazoles. By modeling the reaction pathways, researchers can identify transition states, which are the high-energy intermediates that connect reactants to products. canterbury.ac.uk For instance, the condensation reaction between 4-amino-1,2,4-triazole (B31798) derivatives and aldehydes has been studied to understand the formation of hemiaminals and Schiff bases. mdpi.com DFT calculations can elucidate the step-by-step mechanism, including identifying key transition states and determining the activation energies for each step. canterbury.ac.uk This information is vital for predicting reaction outcomes and optimizing reaction conditions.

Intermolecular Interactions and Hydrogen Bonding Studies

The study of intermolecular interactions, particularly hydrogen bonding, is critical for understanding the solid-state structure and properties of 4H-1,2,4-triazole-3,4-diamine. These interactions play a significant role in the formation of supramolecular structures. isres.org Computational studies can predict and characterize these interactions by analyzing parameters such as bond distances and angles. iucr.org For example, in related triazole compounds, N-H···N and N-H···Cl hydrogen bonds have been identified as key interactions that lead to the formation of dimers and three-dimensional frameworks. iucr.org The presence of multiple amino groups in this compound suggests a high capacity for forming extensive hydrogen bond networks, which can significantly influence its physical properties. Studies have shown that all nitrogen atoms in similar triazole diamine structures can act as hydrogen bond acceptors, while all hydrogen atoms can act as donors. mjcce.org.mk

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior of molecules, providing insights into their conformational preferences and interactions with surrounding solvent molecules over time. While specific MD studies focusing exclusively on this compound are not extensively detailed in the literature, the methodology has been widely applied to its derivatives to understand structural stability, binding interactions, and the influence of solvents.

MD simulations on various 1,2,4-triazole derivatives have been used to assess protein-ligand interactions, a critical aspect of drug design. nih.gov For instance, in studies of 4H-1,2,4-triazole derivatives as enzyme inhibitors, MD simulations performed over hundreds of nanoseconds help in evaluating the stability of the ligand-receptor complex. nih.govpensoft.net Key parameters analyzed from these simulations include the root mean square deviation (RMSD) to assess structural stability, the root mean square fluctuation (RMSF) to identify flexible regions of the molecule, and the radius of gyration (Rg) to understand the compactness of the structure. nih.govpensoft.net

The influence of solvent is a crucial factor in determining molecular conformation and interaction energies. MD simulations explicitly model solvent molecules (like water), allowing for a detailed analysis of hydrogen bonding and electrostatic interactions. For derivatives of 1,2,4-triazole, MD studies have been employed to understand their adsorption and interaction on metal surfaces in aqueous solutions. researchgate.net These simulations calculate binding and interaction energies between the triazole derivative and the surface, revealing the stability and nature of the adsorbed layer. researchgate.net The results often highlight that high binding energy corresponds to a more stable interaction between the inhibitor molecule and the surface. researchgate.net

Theoretical Prediction of Physicochemical Descriptors and Reactivity Indices

Density Functional Theory (DFT) is a cornerstone of computational chemistry for predicting the physicochemical properties and reactivity of molecules. Such studies on 1,2,4-triazole derivatives provide valuable data on their electronic structure and chemical behavior. researchgate.netmwjscience.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. inorgchemres.org

Global reactivity descriptors are calculated from HOMO and LUMO energies to quantify different aspects of molecular reactivity. These include electronegativity (χ), chemical potential (µ), chemical hardness (η), softness (S), and the electrophilicity index (ω). mwjscience.com For example, in a study on a Schiff base derived from 3-amino-1,2,4-triazole-5-thiol, these descriptors were calculated using the B3LYP/6-31+G(d,p) level of theory to understand its reactivity profile. mwjscience.commwjscience.com

The following table summarizes theoretically predicted physicochemical and reactivity descriptors for representative 1,2,4-triazole derivatives from the literature, calculated using DFT methods.

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) | Method/Basis Set | Reference |

| 4-amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione | -7.1405 | -1.9224 | 5.2181 | - | B3LYP/6-311++G(d,p) | researchgate.net |

| Schiff base of 3-amino-1,2,4-triazole-5-thiol & 5-chlorosalicylaldehyde | - | - | - | - | B3LYP/6-31+G(d,p) | mwjscience.com |

| 4-amino-5-(heptadec-8-en-1-yl)-4H-1,2,4-triazole-3-thiol | - | - | - | - | DFT/B3LYP/6-311 | researchgate.net |

| 4-Methyl-4H-1,2,4-triazole-3-thiol | - | - | - | - | B3LYP/TZVP | inorgchemres.org |

Note: Specific values for HOMO, LUMO, and Dipole Moment were not always explicitly stated in the abstracts and available text for all compounds.

Academic Applications and Research Directions for 4h 1,2,4 Triazole 3,4 Diamine and Its Derivatives

Role in Advanced Organic Synthesis as a Building Block and Intermediate

4H-1,2,4-Triazole-3,4-diamine serves as a fundamental precursor in the synthesis of various heterocyclic compounds. Its amino groups are readily functionalized, allowing for the construction of a multitude of derivatives. vulcanchem.com

One of the most common applications of this compound in organic synthesis is in the preparation of Schiff bases. These compounds are formed through the condensation reaction of the primary amino groups of the triazole with aldehydes or ketones. dergipark.org.tr The resulting imine linkage can be further modified, making Schiff bases valuable intermediates for the synthesis of more complex heterocyclic systems. For instance, new Schiff bases have been synthesized by reacting 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione with various aldehydes. dergipark.org.tr

The triazole ring itself can be synthesized through several routes, a common one being the cyclization of appropriate precursors. For example, the reaction of hydrazine (B178648) derivatives with aldehydes or ketones can lead to the formation of the 1,2,4-triazole (B32235) ring. Microwave-assisted synthesis has been shown to significantly reduce reaction times for the hydrazine-based cyclization to yield the triazole core. vulcanchem.com

Furthermore, this compound is a key intermediate in the synthesis of fused heterocyclic systems. For example, it can be used to produce triazolo[4,3-b] vulcanchem.comcentralasianstudies.orgdntb.gov.uatriazines, which have shown potential as anticancer agents. The versatility of this compound as a building block is also evident in its use in multi-component reactions for the synthesis of complex molecules in a single step.

Contributions to Materials Science and Optoelectronics Research

The unique electronic and structural properties of the 1,2,4-triazole ring have led to its incorporation into various advanced materials. Derivatives of this compound have shown promise in optoelectronics, as functional materials, and in the field of high-energy materials. mdpi.com

Luminescence Properties and Photophysical Studies

While research on the luminescence of the parent this compound is limited, its derivatives have been extensively studied for their photophysical properties. The 1,2,4-triazole scaffold is a key component in many luminescent compounds. mdpi.comresearchgate.net For instance, cadmium(II) polymers synthesized using 1H-1,2,4-triazole-3-thiol have been shown to exhibit strong photoluminescence, with emissions ranging from blue to orange in the solid state. acs.org

Furthermore, diphenylamino and 1,2,4-triazole end-capped π-conjugated oligofluorenes have demonstrated efficient two- and three-photon excited photoluminescence and lasing in the deep blue region. acs.org The incorporation of the triazole moiety in these molecules enhances their nonlinear optical properties. Computational studies, such as Density Functional Theory (DFT), have been employed to understand the geometry and energy gap of Schiff base derivatives of 4H-1,2,4-triazole-3,5-diamine and their metal complexes, which is crucial for predicting their photophysical behavior. centralasianstudies.org Complexes of 1,2,4-triazoles with metals like zinc have been found to exhibit strong green-blue luminescence, making them potential candidates for organic light-emitting diodes (OLEDs). isres.org

Development of Functional Materials (e.g., corrosion inhibitors, ionic liquids)

Derivatives of this compound have been investigated as effective corrosion inhibitors for various metals and alloys. The nitrogen and sulfur atoms in these molecules can adsorb onto the metal surface, forming a protective layer that inhibits corrosion. dntb.gov.ua For example, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole has been shown to be a very good inhibitor for mild steel in acidic media, with inhibition efficiencies up to 99%. researchgate.net The adsorption of these inhibitors often follows the Langmuir adsorption isotherm. researchgate.netjmaterenvironsci.com The mechanism of inhibition involves the interaction of the lone pair electrons of the heteroatoms with the empty d-orbitals of the metal. researchgate.net

Ionic liquids (ILs) are salts with melting points below 100 °C and are considered green solvents due to their low vapor pressure. The 1,2,4-triazole moiety has been used as a building block for the creation of "fully organic" ionic liquids, featuring both triazolide anions and triazolium or imidazolium (B1220033) cations. rsc.org These triazole-based ionic liquids exhibit high electrochemical and thermal stability. rsc.org The synthesis of disulfide-tethered ionic liquids has been achieved through the one-pot reaction of 4H-1,2,4-triazole-3-thiol with α-iodoketones. researchgate.net Furthermore, mild Brønsted basic ionic liquids have been used as catalysts in the three-component synthesis of pyrazolo[1,2-a] vulcanchem.comcentralasianstudies.orgdntb.gov.uatriazole-1,3-diones. scipedia.com

High-Energy Materials Research (theoretical aspects of detonation properties and thermal stability)

The high nitrogen content and positive heat of formation of the 1,2,4-triazole ring make it a desirable component in the development of high-energy materials. Derivatives of this compound have been synthesized and studied for their potential as explosives and propellants.

For instance, a tetracyclic heat-resistant explosive, 5,5′-(4,4′-dinitro-2H,2′H-[3,3′-bipyrazole]-5,5′-diyl)bis(this compound), has been synthesized and shown to have a detonation velocity of 8604 m/s and a high thermal stability with a decomposition temperature of 340 °C. vulcanchem.com These properties make it a potential candidate for a novel heat-resistant and insensitive energetic material. vulcanchem.com

Theoretical calculations are often employed to predict the detonation properties and thermal stability of these energetic materials. The introduction of amino groups to the triazole backbone can contribute to the heat of formation and improve density and stability through the formation of hydrogen bonds.

Research in Agrochemicals and Plant Science

Derivatives of this compound have found applications in agriculture as fungicides and herbicides. The 1,2,4-triazole ring is a key structural feature in many commercially available agrochemicals. dergipark.org.trimist.ma

The antifungal activity of triazole derivatives often stems from their ability to inhibit ergosterol (B1671047) biosynthesis in plant pathogens, which is essential for the formation of fungal cell walls. vulcanchem.comisres.org Field trials have demonstrated that derivatives of this compound can be highly effective, showing up to 90% efficacy against pathogens like Phytophthora infestans at concentrations as low as 50 ppm. vulcanchem.com

In the context of herbicides, certain 1,5-disubstituted 1,2,4-triazole-3-carbamides have been patented for their ability to control unwanted plant growth. google.com Amitrole, a 3-amino-1,2,4-triazole, is a known post-emergence herbicide used to control annual grasses and aquatic weeds. nih.gov Research in this area focuses on synthesizing new derivatives with improved efficacy and selectivity, as well as understanding their mode of action at the molecular level. For instance, some 3-amino- vulcanchem.comcentralasianstudies.orgdntb.gov.ua-triazole derivatives are being explored for their use in controlling unwanted plant growth. google.com

Mechanistic Studies of Biological Activity (in vitro and computational focus)

The diverse biological activities of this compound derivatives have prompted extensive research into their mechanisms of action, employing both in vitro assays and computational methods.

In vitro studies have revealed the potential of these compounds as anticancer agents. For example, this compound has been found to inhibit ribonucleoside-diphosphate reductase, a key enzyme in DNA synthesis. vulcanchem.com Derivatives have shown significant cytotoxicity against various cancer cell lines, with some compounds exhibiting IC₅₀ values in the micromolar range. vulcanchem.commdpi.com The anticancer mechanism often involves the induction of apoptosis, as demonstrated by the increased expression of caspase 9. mdpi.com A silver(I) complex of 4-amino-4H-1,2,4-triazole has demonstrated stronger cytotoxic efficacy against lung and breast carcinoma cell lines than the established anticancer drug cisplatin. mdpi.com

Computational studies, such as molecular docking, are widely used to elucidate the binding modes of these compounds with their biological targets. pensoft.net These studies have shown that the triazole ring can interact with enzymes and receptors through hydrogen bonding, van der Waals forces, and π-π stacking interactions. For instance, molecular docking has been used to investigate the interactions of triazole derivatives with targets like VEGFR2 and c-Met kinases in the context of cancer therapy. bohrium.com DFT calculations have also been employed to analyze the electronic properties of these molecules and correlate them with their biological activity. centralasianstudies.org

The antimicrobial and antifungal activities of 1,2,4-triazole derivatives are also a significant area of research. csfarmacie.cznih.gov In vitro assays have identified compounds with potent activity against various bacterial and fungal strains. imist.ma The mechanism of antifungal action is often linked to the inhibition of cytochrome P450 14α-demethylase (CYP51). nih.gov

In vitro Antimicrobial and Antibacterial Investigations

Derivatives of this compound are a significant subject of research in the quest for new antimicrobial agents. The core 1,2,4-triazole structure is a key pharmacophore that enables interaction with biological receptors. semanticscholar.org The development of resistance to existing antibiotics has spurred interest in synthesizing novel and more effective antibacterial compounds. dergipark.org.tr

Schiff bases, formed by the condensation of primary amines with aldehydes or ketones, are a prominent class of 1,2,4-triazole derivatives with a broad range of documented biological activities, including antibacterial and antifungal properties. dergipark.org.trnih.gov The stability of these Schiff bases is often greater when derived from aromatic aldehydes compared to aliphatic ones. dergipark.org.tr

A variety of new Schiff bases have been synthesized from 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione and different aldehydes, with their structures confirmed through spectral analysis. dergipark.org.tr Similarly, other research has focused on synthesizing new 1,2,4-triazole and 1,3,4-thiadiazole (B1197879) derivatives, with some compounds showing notable activity against Gram-positive bacteria. nih.gov

The antimicrobial activity of these compounds is typically evaluated in vitro to determine their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. researchgate.net For instance, some newly synthesized Schiff bases were tested for their antibacterial and antifungal activity using the serial dilution technique to establish their MIC. researchgate.net

Research has shown that certain 1,2,4-triazole derivatives exhibit significant antimicrobial activity. For example, a 1,2,4-triazole derivative with a chloro group at the para position of a phenyl ring showed an MIC of 50 µg/mL against S. aureus and E. coli. researchgate.net Another compound demonstrated promising antibacterial activity with an MIC of 25 µg/mL against the same strains. researchgate.net

The combination of 1,2,4-triazole with other heterocyclic systems, such as 1,2,3-triazole, has also been explored. Hybrid molecules containing both triazole scaffolds have been synthesized and evaluated for their antimicrobial properties. nih.gov

Metal complexes of 1,2,4-triazole derivatives often exhibit enhanced biological activity compared to the free ligands. mdpi.com For example, oxidovanadium(V) complexes with 1,2,4-triazole-containing ligands have been synthesized and tested, showing moderate activity against Gram-positive bacteria. mdpi.com Another study on vanadyl mixed ligand complexes containing 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol showed moderate activity against Gram-positive bacterial strains. semanticscholar.org

Table 1: Selected In vitro Antibacterial Activity of this compound Derivatives

| Compound/Derivative | Test Organism(s) | Key Findings |

|---|---|---|

| Schiff bases from 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione | Various bacteria | Structures confirmed, suggesting potential for antibacterial action. dergipark.org.tr |

| Novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives | Gram-positive bacteria (B. subtilis, S. aureus, M. luteus) | Six compounds showed potential activity with MIC values ranging from 15.63-500 µg/mL. nih.gov |

| 1,2,4-triazole derivative with p-chloro phenyl group | S. aureus, E. coli | Exhibited an MIC of 50 µg/mL. researchgate.net |

| N³-(4-substituted phenyl)-5-[(quinolin-8-yloxy) methyl]-4H-1,2,4-triazole-3,4-diamine derivative | S. aureus, E. coli | Showed promising activity with an MIC of 25 µg/mL. researchgate.net |

| Oxidovanadium(V) complexes with 1,2,4-triazole ligands | Gram-positive bacteria | Demonstrated moderate antibacterial activity. mdpi.com |

| Vanadyl mixed ligand complexes with 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol | Gram-positive bacteria | Showed moderate activity. semanticscholar.org |

| 1,2,3-triazole-bis-4-amino-1,2,4-triazole-3-thiones | Various bacteria and fungi | Found to be potent antimicrobial agents. nih.gov |

In vitro Antifungal and Antiviral Research

The 1,2,4-triazole scaffold is a cornerstone in the development of antifungal agents, with well-known drugs like fluconazole (B54011) and itraconazole (B105839) featuring this heterocyclic system. mdpi.comnih.gov This has spurred ongoing research into new 1,2,4-triazole derivatives to combat fungal infections, particularly those caused by resistant strains. mdpi.com

Schiff bases derived from 1,2,4-triazoles have shown considerable promise in antifungal research. mdpi.com For instance, new derivatives of 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have been synthesized and tested for their antifungal activity. mdpi.com One such derivative, possessing a 4-methoxyphenyl (B3050149) moiety, demonstrated the highest activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 62.5 µg/mL. mdpi.com

The combination of the 1,2,4-triazole ring with other chemical entities is a common strategy to enhance antifungal potential. For example, Schiff bases have been synthesized by condensing N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-substituted-benzamides with various aromatic aldehydes, and these compounds have been evaluated for their antifungal activity. researchgate.net Another study reported that a 1,2,4-triazole derivative with a para-chloro-substituted phenyl ring exhibited an MIC of 50 µg/mL against Aspergillus niger. researchgate.net Furthermore, a compound from the N³-(4-substituted phenyl)-5-[(quinolin-8-yloxy) methyl]-4H-1,2,4-triazole-3,4-diamine series showed significant activity against A. niger with an MIC of 25 µg/mL. researchgate.net

Metal complexes of triazole derivatives have also been investigated for their antifungal properties. Oxovanadium(IV) complexes of Schiff bases derived from 3,5-diamino-1,2,4-triazole and substituted 2-hydroxybenzaldehydes were screened for in vitro antifungal activity against a panel of fungal strains including Trichophyton longifusus, Candida albicans, Aspergillus flavus, Microsporum canis, Fusarium solani, and Candida glabrata. tandfonline.com Similarly, oxidovanadium(V) complexes containing a 1,2,4-triazole nucleus showed moderate activity against fungal yeast. semanticscholar.orgmdpi.com

In addition to antifungal research, the 1,2,4-triazole moiety is present in antiviral drugs like Ribavirin. mdpi.com The broad biological activity of 1,2,4-triazoles continues to make them attractive candidates for the development of new antiviral compounds. dergipark.org.tr

Table 2: Selected In vitro Antifungal Activity of this compound Derivatives

| Compound/Derivative | Test Organism(s) | Key Findings |

|---|---|---|

| Schiff base with a 4-methoxyphenyl moiety | Candida albicans | Showed the highest activity with an MIC of 62.5 µg/mL. mdpi.com |

| 1,2,4-triazole derivative with a p-chloro phenyl group | Aspergillus niger | Exhibited an MIC of 50 µg/mL. researchgate.net |

| N³-(4-substituted phenyl)-5-[(quinolin-8-yloxy) methyl]-4H-1,2,4-triazole-3,4-diamine derivative | Aspergillus niger | Displayed significant activity with an MIC of 25 µg/mL. researchgate.net |

| Oxovanadium(IV) complexes of triazole Schiff bases | T. longifusus, C. albicans, A. flavus, M. canis, F. solani, C. glabrata | Screened for in vitro antifungal activity. tandfonline.com |

| Oxidovanadium(V) complexes | Fungal yeast | Demonstrated moderate antifungal activity. semanticscholar.orgmdpi.com |

In vitro Antioxidant Activity Assessment

The antioxidant potential of this compound derivatives is an area of active research. The 1,2,4-triazole nucleus is recognized for its diverse biological activities, including antioxidant properties. dergipark.org.tr

Several studies have synthesized and evaluated new series of 1,2,4-triazole derivatives for their antioxidant capabilities. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives have been synthesized and screened for their biological activities. nih.gov

The general methodology for synthesizing these compounds often involves the reaction of ester ethoxycarbonylhydrazones with various primary amines. nih.gov Further chemical modifications, such as the synthesis of Schiff bases and Mannich bases from a 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one precursor, have also been performed to explore their structure-activity relationships. nih.gov

While the primary focus of many studies is on antimicrobial activities, the antioxidant screening of these newly synthesized compounds is also a crucial aspect of their biological evaluation. nih.gov

Enzyme Inhibition Studies and Molecular Docking for Biological Targets

Derivatives of this compound are actively investigated for their potential as enzyme inhibitors, a key mechanism for their therapeutic effects. Vanadium complexes, in particular, are known to be potential inhibitors of various enzymes. mdpi.comtandfonline.com

Molecular docking is a computational technique frequently employed to predict the binding orientation of small molecules to their protein targets and to elucidate the mechanism of action at a molecular level. mdpi.com This method is instrumental in understanding how 1,2,4-triazole derivatives interact with enzymes.

For example, to understand the antibacterial and antifungal mechanism of newly synthesized 1,2,4-triazole-3-thione Schiff base derivatives, molecular docking studies have been performed against enzymes such as topoisomerase IV, D-Alanyl-D-Alanine Ligase, and dihydrofolate reductase. mdpi.com

In another study, vanadium mixed ligand complexes containing 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol were subjected to molecular docking calculations to investigate their potential interaction with DNA gyrase. semanticscholar.org The results of such in silico studies can help to identify compounds that may act as effective inhibitors of specific enzymes.

The synthesis of new metal complexes with 1,2,4-triazole derivatives is a strategic approach to developing potent enzyme inhibitors. For example, new Zn(II), Cd(II), and Hg(II) complexes with a Schiff base ligand derived from 4-amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol have been synthesized and characterized. researchgate.net

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of this compound derivatives. These studies involve systematically altering the chemical structure of a lead compound and evaluating the impact of these changes on its biological potency.

For instance, in the development of antifungal agents, new derivatives of 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione were synthesized by reacting it with various benzaldehydes carrying different substituents at the 4-position. mdpi.com The evaluation of these compounds for their antifungal activity against Candida species allows for the elucidation of SAR. It was observed that a derivative with a 4-methoxyphenyl moiety exhibited the highest activity against C. albicans. mdpi.com

The synthesis of a series of oxovanadium(IV) complexes with Schiff base ligands derived from 3,5-diamino-1,2,4-triazole and variously substituted 2-hydroxybenzaldehydes (with methoxy, chloro, bromo, iodo, and nitro groups) provides a platform for SAR analysis. tandfonline.com By comparing the antimicrobial and cytotoxic activities of these complexes, researchers can deduce the influence of different substituents on their biological profiles.

Similarly, the synthesis of new Zn(II), Cd(II), and Hg(II) complexes with a Schiff base ligand derived from 4-amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol and 4-phenoxybenzaldehyde (B127426) allows for the investigation of how different metal ions affect the biological activity of the ligand. researchgate.net

Potential as Ligands in Coordination Chemistry and Catalysis

The 1,2,4-triazole ring system, with its multiple nitrogen atoms, is an excellent ligand for coordinating with metal ions. mdpi.comresearchgate.net This property makes this compound and its derivatives valuable in the field of coordination chemistry. The coordination of these organic molecules with metal ions can enhance their biological activity. mdpi.com

Schiff bases derived from 1,2,4-triazoles are particularly versatile ligands. nih.gov For example, a novel unsymmetrically substituted triazole-derived Schiff base ligand has been synthesized and used to form complexes with a range of transition metals including Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Cr(III), and VO(IV). researchgate.net The coordination behavior of the ligand was studied, revealing that it coordinates with the metal ions through different donor atoms. researchgate.net

The synthesis of new Schiff bases and their metal complexes is an active area of research. For instance, a series of new Schiff bases were prepared by condensing N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-substituted-benzamides with various aromatic aldehydes. researchgate.net

The resulting metal complexes often exhibit interesting structural and electronic properties, which can be harnessed for applications in catalysis. The catalytic potential of these coordination compounds is an emerging area of investigation.

Conclusion and Future Perspectives in 4h 1,2,4 Triazole 3,4 Diamine Research

Summary of Current Academic Understandings

The 1,2,4-triazole (B32235) ring system is a cornerstone of heterocyclic chemistry, with its derivatives finding applications in a wide range of fields, including medicine and materials science. researchgate.netraco.cattandfonline.com The presence of multiple nitrogen atoms in the triazole ring imparts unique properties, such as high heats of formation and the ability to participate in various biological interactions. acs.org

Currently, a significant area of research for 4H-1,2,4-triazole-3,4-diamine and related compounds is in the development of energetic materials. sci-hub.sebohrium.comrsc.org The high nitrogen content and potential for forming extensive hydrogen-bonding networks make these compounds promising candidates for high-energy, low-sensitivity explosives and propellants. sci-hub.sebohrium.com For instance, derivatives of this compound have been synthesized and shown to possess favorable detonation properties and thermal stability. sci-hub.sebohrium.comrsc.org

In the realm of medicinal chemistry, the broader class of 1,2,4-triazole derivatives has been extensively investigated for a variety of pharmacological activities. tandfonline.com While specific research on the biological activities of this compound is less prevalent in the provided search results, the triazole scaffold is a well-established pharmacophore. tandfonline.com

Identification of Emerging Research Frontiers and Unexplored Areas

The exploration of novel derivatives and applications for this compound presents several exciting research frontiers.

Energetic Materials: A primary emerging frontier is the continued design and synthesis of advanced energetic materials. sci-hub.sebohrium.comrsc.org Research is focused on creating compounds with an optimal balance of high detonation performance and low sensitivity to mechanical stimuli. bohrium.com The combination of the 1,2,4-triazole ring with other energetic moieties, such as 1,2,3-triazoles or nitropyrazoles, is a promising strategy for developing next-generation energetic materials. sci-hub.sersc.org

Coordination Chemistry and Catalysis: The diamine functionality of this compound makes it an excellent ligand for the formation of coordination complexes with various metal ions. scirp.org An unexplored area is the systematic investigation of the catalytic activities of these metal complexes in organic synthesis.

Medicinal Chemistry: While the broader 1,2,4-triazole class is well-studied, the specific therapeutic potential of this compound and its derivatives remains a largely unexplored area. Future research could focus on synthesizing and screening these compounds for various biological activities, such as antimicrobial, anticancer, or antiviral properties. tandfonline.compensoft.netrsc.org The synthesis of Schiff bases from 1H-1,2,4-triazole-3,5-diamine suggests a viable pathway for creating diverse molecular architectures for biological evaluation. researchgate.net

Methodological Advancements and Interdisciplinary Opportunities

Advancements in synthetic methodologies and analytical techniques are paving the way for more efficient and sophisticated research on this compound.

Synthetic Methodologies: Modern synthetic methods, including microwave-assisted synthesis and multicomponent reactions, offer opportunities for the rapid and efficient generation of libraries of this compound derivatives. isres.org These approaches can facilitate the exploration of structure-activity relationships in both materials science and medicinal chemistry.

Computational Chemistry: Density Functional Theory (DFT) calculations are increasingly being used to predict the structural, electronic, and energetic properties of triazole derivatives. researchgate.net This computational approach can guide the rational design of new compounds with desired characteristics, saving significant time and resources in the laboratory.

Interdisciplinary Collaboration: The diverse potential applications of this compound create numerous opportunities for interdisciplinary collaboration. For example, joint efforts between synthetic chemists, materials scientists, and physicists are crucial for the development and characterization of new energetic materials. Similarly, collaborations between medicinal chemists, biologists, and pharmacologists are essential for the discovery and development of new therapeutic agents based on this scaffold.

Q & A

Q. What safety protocols are essential for handling reactive intermediates during synthesis?

- Methodological Answer : Implement fume hoods for volatile solvents (e.g., DMSO). Use MSDS-guided risk assessments for hazardous byproducts (e.g., chlorinated phenols). Integrate chemical software for real-time hazard monitoring .

Experimental Design Considerations

Q. How to choose between factorial design and response surface methodology (RSM) for optimization?

Q. What strategies ensure reproducibility in triazole derivative synthesis?

- Methodological Answer : Standardize reagent sources and purification methods (e.g., column chromatography). Document reaction parameters (e.g., stirring speed, cooling rates) and validate via inter-laboratory studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |